molecular formula C16H23BrN2O2 B6209078 tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate CAS No. 1704722-62-2

tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate

Cat. No.: B6209078
CAS No.: 1704722-62-2
M. Wt: 355.3
InChI Key:
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Description

tert-Butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a piperidinyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenylpiperidine under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction can be conducted at room temperature using a combination of palladium(II) acetate, triphenylphosphine, and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate is used as an intermediate for the preparation of various complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: It can be used to synthesize compounds with potential therapeutic effects .

Industry: In the material science industry, this compound can be used to create polymers and other materials with specific properties. Its reactivity and functional groups make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active amine upon hydrolysis. The molecular targets and pathways involved would vary based on the specific therapeutic application and the structure of the final drug molecule .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate is unique due to its combination of functional groups, which allows for versatile reactivity and applications in various fields. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

1704722-62-2

Molecular Formula

C16H23BrN2O2

Molecular Weight

355.3

Purity

95

Origin of Product

United States

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